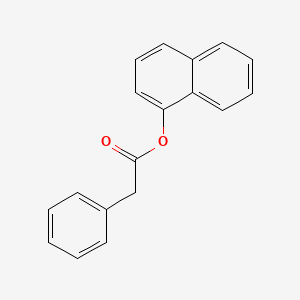
3-Bromo-5-fluoro-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Bromo-5-fluoro-4-nitrobenzamide est un composé organique de formule moléculaire C7H4BrFN2O3. Il s'agit d'un dérivé du benzamide, caractérisé par la présence de groupes fonctionnels brome, fluor et nitro sur le cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Bromo-5-fluoro-4-nitrobenzamide implique généralement des réactions en plusieurs étapes à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend :
Bromation : L'ajout d'un atome de brome au cycle benzénique.
Amidation : La conversion du composé résultant en benzamide.
Chacune de ces étapes nécessite des conditions réactionnelles spécifiques, telles que l'utilisation d'acides forts pour la nitration, de brome ou de réactifs contenant du brome pour la bromation, et d'agents de fluoration pour la fluoration .
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Bromo-5-fluoro-4-nitrobenzamide subit diverses réactions chimiques, notamment :
Réactions de substitution : Les groupes nitro, bromo et fluoro peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactions de réduction : Le groupe nitro peut être réduit en groupe amine à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Réactions d'oxydation : Le composé peut subir des réactions d'oxydation, bien que celles-ci soient moins fréquentes.
Réactifs et conditions courants
Substitution : Des réactifs tels que l'hydroxyde de sodium ou le tert-butylate de potassium dans des solvants polaires.
Réduction : Des catalyseurs comme le palladium sur charbon (Pd/C) avec de l'hydrogène gazeux.
Oxydation : Des oxydants forts comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction du groupe nitro donne du 3-Bromo-5-fluoro-4-aminobenzamide .
Applications de recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un candidat médicament potentiel en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. Les atomes de brome et de fluor peuvent améliorer l'affinité de liaison du composé à certaines enzymes ou à certains récepteurs, influençant ainsi son activité biologique .
Applications De Recherche Scientifique
3-Bromo-5-fluoro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-bromo-4-fluoro-5-nitrobenzoïque
- 3-Bromo-4-fluoro-5-nitrobenzène
- 3-Bromo-5-nitrobenzamide
Unicité
Le 3-Bromo-5-fluoro-4-nitrobenzamide est unique en raison de la disposition spécifique des groupes brome, fluor et nitro sur le cycle benzénique. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C7H4BrFN2O3 |
|---|---|
Poids moléculaire |
263.02 g/mol |
Nom IUPAC |
3-bromo-5-fluoro-4-nitrobenzamide |
InChI |
InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12) |
Clé InChI |
QQICEQSHIXMSND-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


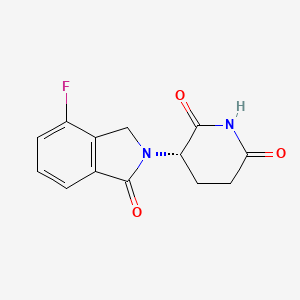
![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)

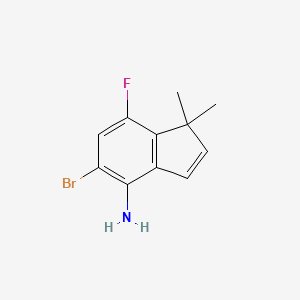
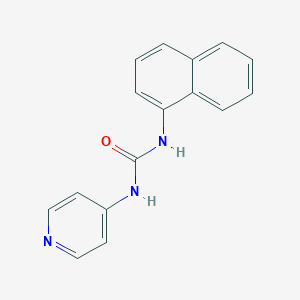
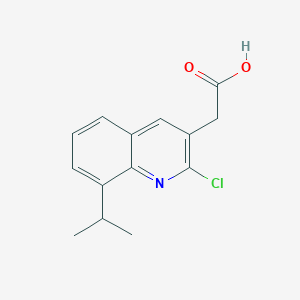

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)


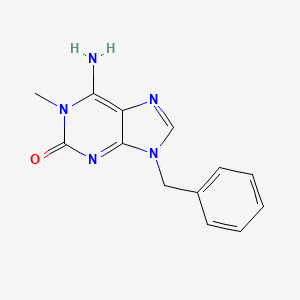
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
